![molecular formula C12H9F3N2O2 B2822235 1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1177346-90-5](/img/structure/B2822235.png)
1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid
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Description
The compound “1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid” is likely to be an organic compound containing a pyrazole ring, a trifluoromethyl group, and a carboxylic acid group. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the trifluoromethyl group can increase the compound’s lipophilicity, which can affect its solubility and reactivity .Scientific Research Applications
Multifunctional Material Development
- Fe(III) Detection, CO2 Capture, and Utilization : Lanthanide metal–organic frameworks (Ln-MOFs) utilizing a related tricarboxylate ligand have shown promise in Fe(III) ion detection, selective CO2 adsorption over CH4, and as catalysts in cyclization reactions with epoxides and CO2, highlighting their multifunctional material capabilities (Tan et al., 2018).
Luminescent Sensing and Dye Adsorption
- Fluorescent Sensing and Selective Dye Adsorption : A newly synthesized luminescent metal-organic framework (MOF) based on a similar dicarboxylate ligand demonstrated high luminescent sensitivity and selectivity for Fe3+, CrO42-, and Cr2O72- ions in aqueous solution, making it an effective probe for these substances. Additionally, it showcased selective adsorption capabilities for Congo red dye, indicating its potential for environmental monitoring and purification (Tong et al., 2018).
Synthetic Chemistry and Catalysis
- Amination of Homoenolates : The use of N-heterocyclic carbenes for generating homoenolate species from alpha,beta-unsaturated aldehydes represents a novel approach in catalysis. This methodology facilitated a formal [3+2] cycloaddition producing substituted pyrazolidinones, which upon reductive N-N bond cleavage yield beta-amino acid derivatives, showcasing the utility of these compounds in synthesizing complex organic molecules (Chan & Scheidt, 2008).
Improved Synthetic Methodologies
- Enhanced Synthesis of 1H-Pyrazole-4-Carboxylic Acid : An optimized synthetic route for 1H-pyrazole-4-carboxylic acid has been developed, improving the yield significantly from 70% to 97.1%. This method involves Claisen condensation, cyclization, deamination, and hydrolysis reactions, demonstrating advancements in the efficient synthesis of core pyrazole structures (Dong, 2011).
properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-4-2-1-3-8(10)6-17-7-9(5-16-17)11(18)19/h1-5,7H,6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUZLFYXAOWWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid |
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